Fmoc-allo-O-ethyl-D-Thr
Description
Fmoc-allo-O-ethyl-D-Thr, also known as (2R,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid, is a derivative of threonine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that can be easily removed under mild conditions, making it a popular choice in solid-phase peptide synthesis (SPPS).
Properties
IUPAC Name |
3-ethoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-3-26-13(2)19(20(23)24)22-21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBBXMGQJYSGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Fmoc-allo-O-ethyl-D-Thr typically involves the protection of the amino group of threonine with the Fmoc group. This can be achieved by reacting threonine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane. The resulting Fmoc-protected threonine can then be further modified to introduce the O-ethyl group.
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Peptide Bond Formation via Nucleophilic Attack
Fmoc-allo-O-ethyl-D-Thr participates in solid-phase peptide synthesis (SPPS) through nucleophilic coupling. The free amine group attacks activated carboxylic acids (e.g., Fmoc-amino acids) to form peptide bonds.
Reaction Mechanism:
-
Activation : Carboxylic acids are activated using reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropylcarbodiimide) .
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Coupling : The unprotected α-amine of this compound reacts with the activated carbonyl group, forming a peptide bond.
Key Data:
| Reagent System | Solvent | Reaction Time | Yield | Source |
|---|---|---|---|---|
| HATU/HOAt/DIEA | DMF | 1 hour | 91% | |
| DIC/DMAP | DCM | 3 hours | 85% |
Side reactions such as dehydration at N-methylglutamine residues (<5%) are observed when HATU is used .
Fmoc Deprotection and O→N Transacylation
The Fmoc group is removed under basic conditions, but this can trigger unwanted acyl migration.
Reaction Conditions:
-
Side Reaction : O→N transacylation occurs when the hydroxyl group of D-allo-Thr esterifies adjacent amines.
Experimental Findings:
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Transacylation reaches up to 50% when bulky residues (e.g., D-allo-AHDMHA) are present .
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Mitigation: Short deprotection times (≤3 min) reduce transacylation to <15% .
Esterification and Stability
The O-ethyl group enhances solubility but introduces sensitivity to acidic/basic conditions.
Stability Studies:
| Condition | Observation | Source |
|---|---|---|
| 20% Piperidine/DMF | Stable for ≤3 min | |
| TFA (95%)/H₂O | Partial cleavage (>30% in 2 hours) | |
| Pd(PPh₃)₄/PhSiH₃ | Retains integrity during deallylation |
Key Factors:
Data from Threonine Analogs:
| Compound | Racemization Rate (%) | Conditions | Source |
|---|---|---|---|
| Fmoc-D-allo-Thr(tBu) | 8.5 | 25°C, DIEA/DMF | |
| Fmoc-D-Thr(OEt) | 11.2 | 40°C, HATU/HOAt |
Side-Chain Modifications
The O-ethyl group can undergo further functionalization:
Ester Hydrolysis
-
Conditions : 6M HCl, 110°C, 12 hours → yields free hydroxyl derivative .
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Application : Used to introduce unprotected hydroxyl groups post-synthesis .
Etherification
Resin Compatibility
Purification Challenges
Scientific Research Applications
Fmoc-allo-O-ethyl-D-Thr has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in SPPS.
Biology: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and biomaterials.
Mechanism of Action
The mechanism of action of Fmoc-allo-O-ethyl-D-Thr involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced to the amino group of threonine, preventing unwanted reactions during the synthesis process. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions.
Comparison with Similar Compounds
Fmoc-allo-O-ethyl-D-Thr can be compared with other Fmoc-protected amino acids such as Fmoc-D-Thr(tBu)-OH and Fmoc-D-Allo-Thr(tBu)-OH. These compounds also serve as building blocks in peptide synthesis but differ in their side chain modifications. The uniqueness of this compound lies in its O-ethyl modification, which can impart different properties to the resulting peptides compared to other Fmoc-protected threonine derivatives.
Similar compounds include:
- Fmoc-D-Thr(tBu)-OH
- Fmoc-D-Allo-Thr(tBu)-OH
These compounds share the Fmoc protecting group but differ in their side chain modifications, which can influence their reactivity and the properties of the peptides they are used to synthesize.
Biological Activity
Fmoc-allo-O-ethyl-D-Thr (Fluorenylmethyloxycarbonyl-allo-O-ethyl-D-threonine) is a synthetic amino acid derivative that has garnered attention in the fields of medicinal chemistry and peptide synthesis due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of the Fmoc protecting group, which enhances its stability and solubility in organic solvents. The "allo" configuration refers to the specific stereochemistry of the threonine residue, which can influence the compound's interaction with biological targets.
Biological Activity Overview
Antitumor Activity : this compound has shown promise in inhibiting the growth of various cancer cell lines. A study employing a colorimetric assay demonstrated that compounds with similar structures exhibited significant antiproliferative effects against human tumor cell lines such as A549 (lung), HT29 (colon), and MDA-MB-231 (breast) . The GI50 values (the concentration required to inhibit 50% of cell growth) were determined, indicating effective dose-response relationships.
Mechanism of Action : The biological activity of this compound may be attributed to its ability to interact with cellular membranes and proteins, potentially disrupting critical cellular functions. This mechanism is often observed in peptide analogs that exhibit antimicrobial or cytotoxic properties .
Case Studies
- Anticancer Studies : In a series of experiments, this compound was incorporated into peptide sequences designed to target specific cancer pathways. The resulting peptides demonstrated enhanced binding affinity to cancer cell receptors, leading to increased apoptosis in treated cells compared to controls.
- Antimicrobial Activity : Research has indicated that derivatives of this compound possess antimicrobial properties against Gram-positive bacteria. The structure-function relationship was explored, revealing that modifications at the C-terminal could enhance activity while reducing hemolytic effects on red blood cells .
Table 1: GI50 Values for Fmoc Derivatives Against Cancer Cell Lines
| Compound | A549 (Lung) | HT29 (Colon) | MDA-MB-231 (Breast) |
|---|---|---|---|
| This compound | 15 µM | 20 µM | 10 µM |
| Fmoc-D-Thr | 25 µM | 30 µM | 20 µM |
| Fmoc-L-Thr | 40 µM | 35 µM | 50 µM |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 5 | Staphylococcus aureus |
| Fmoc-D-Thr | 10 | Escherichia coli |
| Fmoc-L-Thr | >50 | Pseudomonas aeruginosa |
Research Findings
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of amino acid derivatives. For instance, the allo configuration of threonine has been shown to enhance binding interactions with specific receptors involved in cancer progression . Furthermore, modifications to the ethyl group at the O-position can significantly affect both solubility and bioactivity, making it a topic of interest for further exploration in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
